molecular formula C19H19N3O2 B12005063 Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate

Cat. No.: B12005063
M. Wt: 321.4 g/mol
InChI Key: NBMGTQFOSCIVQI-CMDGGOBGSA-N
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Description

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of these methods makes them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.

Scientific Research Applications

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of enzymes or proteins essential for the survival of pathogens. The benzimidazole ring is known to interact with microtubules, disrupting cell division and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to its specific structural features, such as the ethyl carbamate group and the 4-methylstyryl substituent. These modifications can enhance its biological activity and specificity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl N-[6-[(E)-2-(4-methylphenyl)ethenyl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C19H19N3O2/c1-3-24-19(23)22-18-20-16-11-10-15(12-17(16)21-18)9-8-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H2,20,21,22,23)/b9-8+

InChI Key

NBMGTQFOSCIVQI-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)/C=C/C3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C=CC3=CC=C(C=C3)C

Origin of Product

United States

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